molecular formula C11H15N5O3 B12906674 2-(4-Acetylpiperazin-1-yl)-4-aminopyrimidine-5-carboxylic acid CAS No. 62122-79-6

2-(4-Acetylpiperazin-1-yl)-4-aminopyrimidine-5-carboxylic acid

Cat. No.: B12906674
CAS No.: 62122-79-6
M. Wt: 265.27 g/mol
InChI Key: VZRTYDRSWZFMSH-UHFFFAOYSA-N
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Description

2-(4-Acetylpiperazin-1-yl)-4-aminopyrimidine-5-carboxylic acid is a complex organic compound that features a piperazine ring substituted with an acetyl group and a pyrimidine ring with an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylpiperazin-1-yl)-4-aminopyrimidine-5-carboxylic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:

    Cyclization Reaction: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines.

    Deprotection and Cyclization: Deprotection of the piperazines followed by selective intramolecular cyclization yields the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylpiperazin-1-yl)-4-aminopyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups on the piperazine or pyrimidine rings.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Mechanism of Action

The mechanism of action of 2-(4-Acetylpiperazin-1-yl)-4-aminopyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is crucial in the treatment of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Acetylpiperazin-1-yl)-4-aminopyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as an acetylcholinesterase inhibitor makes it particularly valuable in medicinal chemistry research.

Properties

CAS No.

62122-79-6

Molecular Formula

C11H15N5O3

Molecular Weight

265.27 g/mol

IUPAC Name

2-(4-acetylpiperazin-1-yl)-4-aminopyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H15N5O3/c1-7(17)15-2-4-16(5-3-15)11-13-6-8(10(18)19)9(12)14-11/h6H,2-5H2,1H3,(H,18,19)(H2,12,13,14)

InChI Key

VZRTYDRSWZFMSH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=C(C(=N2)N)C(=O)O

Origin of Product

United States

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